molecular formula C13H13N5 B12181259 N-(1-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-(1-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B12181259
M. Wt: 239.28 g/mol
InChI Key: MZJWHOKJUQBVSF-UHFFFAOYSA-N
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Description

N-(1-Phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 1-phenylethylamine group at the 6-position. The phenylethyl substituent introduces aromatic and steric properties that influence binding affinity and pharmacokinetics.

Properties

Molecular Formula

C13H13N5

Molecular Weight

239.28 g/mol

IUPAC Name

N-(1-phenylethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C13H13N5/c1-10(11-5-3-2-4-6-11)15-12-7-8-13-16-14-9-18(13)17-12/h2-10H,1H3,(H,15,17)

InChI Key

MZJWHOKJUQBVSF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NN3C=NN=C3C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable pyridazine derivative under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylethyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding triazolopyridazine oxides.

    Reduction: Formation of reduced triazolopyridazine derivatives.

    Substitution: Formation of substituted triazolopyridazine derivatives with various functional groups.

Scientific Research Applications

N-(1-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name Substituents Molecular Weight logP Biological Activity Key Evidence
Target Compound : N-(1-Phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine 6-(1-Phenylethyl) 281.32 (estimated) ~2.5 (predicted) BRD4 inhibition (inference from structural class)
N-[2-(1H-Indol-3-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (6) 3-CF₃, 6-(indolylethyl) 376.35 3.8 (predicted) BRD4 bromodomain inhibitor (IC₅₀ < 1 µM)
N-(3-Phenylpropyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine 3-CF₃, 6-(phenylpropyl) 321.31 4.1 Not explicitly reported; inferred kinase/PARP inhibition
N-Butyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine 6-Butyl 191.23 1.44 Unknown; moderate lipophilicity suggests CNS penetration potential
N-(4-Chlorophenethyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (3) 6-Methyl, 8-(4-Cl-phenethyl) 328.80 ~2.9 Antiproliferative activity (preliminary SAR study)
(S)-3-(1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl)-N-isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine 3-Pyrrolopyridinyl, 6-isopropyl 362.40 3.2 PARP14 binding (crystallographic confirmation)

Key Trends and Structure-Activity Relationships (SAR)

3-Position Substitutions :

  • Trifluoromethyl (CF₃) : Enhances bromodomain binding via hydrophobic interactions (e.g., compound 6, IC₅₀ < 1 µM for BRD4) .
  • Cyclopropyl/Methyl : Smaller groups (e.g., compound 7, 3-methyl) reduce steric hindrance, improving solubility but lowering affinity compared to CF₃ derivatives .

6-Position Modifications: Aromatic vs. Indole/Pyrrole Moieties: Derivatives with indole (compound 6) or pyrrolopyridine () substituents exhibit enhanced kinase or PARP inhibition due to additional hydrogen bonding .

Impact of Halogenation :

  • Fluorine or chlorine at aromatic positions (e.g., 4-Cl-phenethyl in compound 3) improves metabolic stability and target selectivity .

Physicochemical and Pharmacokinetic Properties

  • logP : The target compound’s predicted logP (~2.5) balances solubility and membrane permeability, whereas CF₃-substituted analogues (logP > 3.5) may face solubility challenges .
  • Molecular Weight : Bulkier substituents (e.g., compound 6, MW 376.35) may limit blood-brain barrier penetration compared to simpler derivatives (e.g., N-butyl, MW 191.23) .

Biological Activity

N-(1-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Structural Characteristics

The compound features a triazole ring fused to a pyridazine moiety, with a phenylethyl group that enhances its lipophilicity. This structural arrangement is significant as it may influence the compound's interaction with various biological targets. The presence of the phenylethyl group is hypothesized to enhance binding affinity towards specific proteins involved in disease processes, particularly in cancer and inflammation.

Biological Activity

Research indicates that compounds containing the [1,2,4]triazolo[4,3-b]pyridazine structure exhibit notable biological activity. Specifically, this compound has been identified as a potential inhibitor of bromodomains, such as bromodomain-containing protein 4 (BRD4). This inhibition is particularly relevant in the context of cancer therapy and inflammatory diseases.

Inhibitory Activity

Studies have demonstrated that this compound exhibits micromolar inhibitory concentrations against BRD4. The following table summarizes the biological activities of this compound and related derivatives:

Compound Name Structure Type Biological Activity
This compoundTriazolo derivativeInhibitor of BRD4
3-cyclopropyl-N-methyl-N-[(5-methylfuran-2-yl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amineTriazolo derivativeInhibitor of BRD4
5-chloro-[1,2,4]triazolo[4,3-b]pyridazineTriazolo derivativeAnticancer activity
2-(3-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-oneTriazolo derivativePotential anti-inflammatory

The mechanism by which this compound exerts its biological effects involves binding to specific target proteins. Techniques such as X-ray crystallography and surface plasmon resonance have been employed to elucidate the binding affinities and modes of interaction. These studies provide critical insights into the structure-activity relationship (SAR) of this compound.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound. For instance:

  • Synthesis Pathways : The synthesis typically involves multi-step organic reactions that allow for modifications aimed at enhancing biological activity and selectivity.
  • In Vivo Studies : Preliminary in vivo studies have indicated promising therapeutic potentials in models of cancer and inflammation.
  • Comparative Analysis : Comparative studies with structurally similar compounds have shown that while many derivatives exhibit activity against BRD4 or other targets, the unique phenylethyl substituent in this compound may confer distinct pharmacological properties.

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